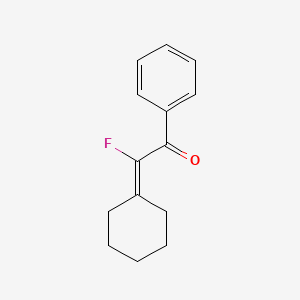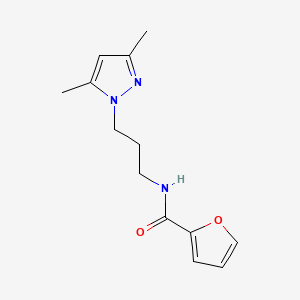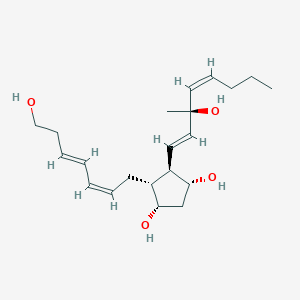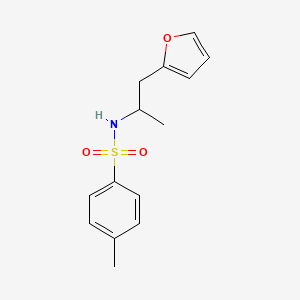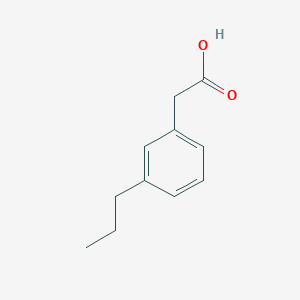![molecular formula C6H13BO2 B14146071 [(E)-2,3-dimethylbut-1-enyl]boronic acid CAS No. 474537-90-1](/img/structure/B14146071.png)
[(E)-2,3-dimethylbut-1-enyl]boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(E)-2,3-dimethylbut-1-enyl]boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of the boronic acid functional group makes it a versatile reagent in various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-2,3-dimethylbut-1-enyl]boronic acid typically involves the hydroboration of alkenes followed by oxidation. One common method is the hydroboration of 2,3-dimethylbut-1-ene using diborane (B2H6) or a borane complex, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH). This method yields the desired boronic acid with high selectivity .
Industrial Production Methods
Industrial production of boronic acids often employs continuous flow processes to enhance efficiency and yield. These methods involve the use of specialized reactors that allow for precise control over reaction conditions, such as temperature and pressure. The use of catalysts, such as palladium or nickel complexes, can further improve the efficiency of the synthesis .
化学反応の分析
Types of Reactions
[(E)-2,3-dimethylbut-1-enyl]boronic acid undergoes a variety of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form borates or boronic esters.
Reduction: Reduction reactions can convert the boronic acid to boranes.
Substitution: The boronic acid can participate in substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) and sodium hydroxide (NaOH) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Palladium or nickel catalysts are often used in Suzuki–Miyaura coupling reactions.
Major Products
The major products formed from these reactions include boronic esters, borates, and various substituted organic compounds, depending on the specific reaction conditions and reagents used .
科学的研究の応用
[(E)-2,3-dimethylbut-1-enyl]boronic acid has a wide range of applications in scientific research:
Chemistry: It is extensively used in Suzuki–Miyaura coupling reactions for the synthesis of biaryl compounds.
Biology: Boronic acids are used in the development of sensors for detecting carbohydrates and other biomolecules.
Medicine: They are explored for their potential in drug delivery systems and as enzyme inhibitors.
Industry: Boronic acids are used in the production of polymers and other advanced materials.
作用機序
The mechanism by which [(E)-2,3-dimethylbut-1-enyl]boronic acid exerts its effects is primarily through its ability to form stable complexes with various substrates. In Suzuki–Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This process involves the activation of the boron atom, enhancing the reactivity of the organic ligand .
類似化合物との比較
Similar Compounds
- Phenylboronic acid
- Vinylboronic acid
- Allylboronic acid
Uniqueness
[(E)-2,3-dimethylbut-1-enyl]boronic acid is unique due to its specific structural configuration, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to participate in a wide range of transformations makes it a valuable reagent in both academic and industrial settings .
特性
CAS番号 |
474537-90-1 |
|---|---|
分子式 |
C6H13BO2 |
分子量 |
127.98 g/mol |
IUPAC名 |
[(E)-2,3-dimethylbut-1-enyl]boronic acid |
InChI |
InChI=1S/C6H13BO2/c1-5(2)6(3)4-7(8)9/h4-5,8-9H,1-3H3/b6-4+ |
InChIキー |
VSNMDFQRUIZKTJ-GQCTYLIASA-N |
異性体SMILES |
B(/C=C(\C)/C(C)C)(O)O |
正規SMILES |
B(C=C(C)C(C)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[1-{4-[(E)-phenyldiazenyl]phenyl}-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B14146001.png)
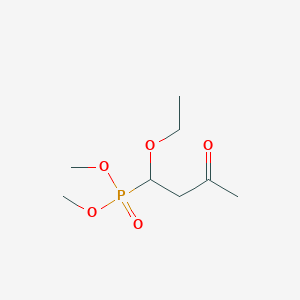
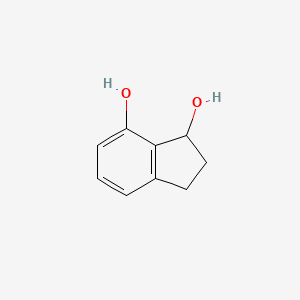
![4-{(2E)-2-[1-(3,4-dimethoxyphenyl)ethylidene]hydrazinyl}[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B14146013.png)
![2-[[6-Amino-2-[(4-chlorophenyl)methylamino]-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B14146017.png)
![N-Prop-2-yn-1-yl-N-[(prop-2-yn-1-yl)oxy]formamide](/img/structure/B14146026.png)
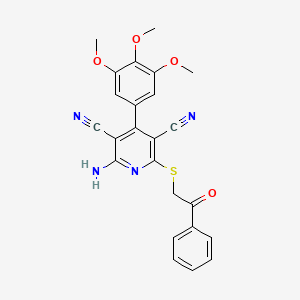
![N-[2-chloro-5-(4-chlorophenyl)sulfonylphenyl]-2-hydroxy-3,5-diiodobenzamide](/img/structure/B14146038.png)

